4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the diethylamino propyl group and the dimethylphenoxy methylphenyl group. The reaction conditions often require the use of solvents like ethanol or acetone and catalysts such as potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar structural features.
5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: A compound with a different substituent on the phenyl ring.
Uniqueness
4-[3-(DIETHYLAMINO)PROPYL]-5-{4-[(2,4-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino propyl group enhances its solubility and reactivity, while the dimethylphenoxy methylphenyl group contributes to its stability and specificity in biological interactions .
Properties
IUPAC Name |
4-[3-(diethylamino)propyl]-3-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-5-27(6-2)14-7-15-28-23(25-26-24(28)30)21-11-9-20(10-12-21)17-29-22-13-8-18(3)16-19(22)4/h8-13,16H,5-7,14-15,17H2,1-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDPWUKPLXHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(C=C2)COC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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